REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[O:9][CH3:10].[NH2:11][C:12]1[CH:16]=[CH:15][NH:14][N:13]=1.C(=NO)C1C(=CC=CC=1)O.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:14]2[CH:15]=[CH:16][C:12]([NH2:11])=[N:13]2)=[CH:4][C:3]=1[O:9][CH3:10] |f:3.4.5|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)I)OC
|
Name
|
|
Quantity
|
0.797 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1
|
Name
|
salicylaldoxime
|
Quantity
|
0.219 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=NO
|
Name
|
Cu2O
|
Quantity
|
91 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cs2CO3
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with N2
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
WASH
|
Details
|
rinsed with EtOAc
|
Type
|
WASH
|
Details
|
The filtrate was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (10%-60% EtOAc in Heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)N1N=C(C=C1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: CALCULATEDPERCENTYIELD | 37.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |